molecular formula C15H14BrNO4 B2602219 [(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate CAS No. 474904-67-1

[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate

Cat. No. B2602219
CAS RN: 474904-67-1
M. Wt: 352.184
InChI Key: WSQWSWGYBOPSDS-UHFFFAOYSA-N
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Description

[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. It is a synthetic compound that has been synthesized using different methods, including the use of palladium-catalyzed cross-coupling reactions.

Mechanism of Action

The mechanism of action of [(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is not fully understood. However, studies have shown that it exhibits its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the growth of cancer cells by blocking the cell cycle at the G2/M phase. In addition, it has been shown to exhibit antiviral activity by inhibiting the replication of the hepatitis C virus.
Biochemical and Physiological Effects:
[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate has been shown to exhibit both biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as topoisomerase II, which is involved in DNA replication. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, it has been shown to exhibit antiviral and antibacterial activities.

Advantages and Limitations for Lab Experiments

[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using different methods. It has been shown to exhibit various biological activities, making it a potential candidate for drug development. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of [(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate. One direction is the development of new drugs for the treatment of various diseases such as cancer, viral infections, and bacterial infections. Another direction is the study of its mechanism of action and its interaction with different enzymes and proteins. In addition, further research is needed to determine its potential toxicity and side effects.

Synthesis Methods

[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate can be synthesized using different methods. One of the most commonly used methods is the palladium-catalyzed cross-coupling reaction between 5-bromo-2-furoic acid and N-[(1-phenylethyl)carbamoyl]chloride. The reaction is carried out in the presence of a palladium catalyst, a base, and a solvent such as dimethylformamide (DMF). The reaction yields [(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate as a white solid.

Scientific Research Applications

[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate has potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. It has also been studied for its potential use as a drug delivery agent due to its ability to penetrate cell membranes. In addition, it has been studied for its potential use in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

[2-oxo-2-(1-phenylethylamino)ethyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4/c1-10(11-5-3-2-4-6-11)17-14(18)9-20-15(19)12-7-8-13(16)21-12/h2-8,10H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQWSWGYBOPSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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